Cas no 1361657-59-1 (3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine)

3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine
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- インチ: 1S/C12H7Cl3N2O3/c1-20-10-3-2-9(16-12(10)17(18)19)6-4-7(13)11(15)8(14)5-6/h2-5H,1H3
- InChIKey: QXZYWHFBGRJBQG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC(=C([N+](=O)[O-])N=1)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 343
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013030120-500mg |
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine |
1361657-59-1 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
Alichem | A013030120-1g |
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine |
1361657-59-1 | 97% | 1g |
1,445.30 USD | 2021-06-22 | |
Alichem | A013030120-250mg |
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine |
1361657-59-1 | 97% | 250mg |
494.40 USD | 2021-06-22 |
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridineに関する追加情報
Introduction to 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine (CAS No. 1361657-59-1) in Modern Chemical and Pharmaceutical Research
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine, identified by the chemical abstracts service number CAS No. 1361657-59-1, is a specialized heterocyclic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural features of 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine, particularly the presence of a methoxy group, a nitro group, and a trichlorophenyl moiety, contribute to its unique chemical properties and potential therapeutic benefits.
The molecular structure of this compound is characterized by a pyridine core substituted at the 3-position with a methoxy group (–OCH₃), at the 2-position with a nitro group (–NO₂), and at the 6-position with a 3,4,5-trichlorophenyl group (C₆H₂Cl₃). These substituents not only influence the electronic properties of the molecule but also play a crucial role in its interactions with biological targets. The nitro group, for instance, can serve as a pharmacophore that enhances binding affinity to certain enzymes or receptors, while the methoxy group can modulate metabolic stability and bioavailability.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine. Research studies have demonstrated that this compound exhibits promising activities in various biological assays. One notable area of investigation has been its antimicrobial properties. The structural complexity of 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine allows it to interact with bacterial and fungal cell membranes or enzymes, disrupting essential cellular processes. Preliminary findings suggest that this compound may possess efficacy against multidrug-resistant strains of bacteria, making it a valuable candidate for further development as an antimicrobial agent.
Furthermore, the compound has shown potential in anti-inflammatory applications. The nitro and methoxy groups in its structure are known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have indicated that 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine can reduce pro-inflammatory cytokine production and attenuate inflammatory responses in cellular models. These findings align with the broader trend in drug discovery towards identifying small molecules that can modulate inflammatory processes without significant side effects.
The trichlorophenyl group in 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine also contributes to its pharmacological profile by enhancing lipophilicity and improving membrane permeability. This feature is particularly important for compounds intended for oral or transdermal administration, as it facilitates their absorption into systemic circulation. Additionally, the presence of multiple halogen atoms can increase binding affinity through halogen bonding interactions with biological targets.
Recent advances in computational chemistry have enabled more efficient screening of compounds like 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine for their potential biological activity. Molecular docking simulations have been used to predict how this compound might interact with specific proteins or enzymes involved in disease pathways. These virtual screening approaches have identified promising hits that can be further optimized through medicinal chemistry interventions.
In the context of drug development pipelines, 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine represents an example of how structural diversification can lead to novel therapeutic agents. Its unique combination of substituents makes it a versatile scaffold for further derivatization and optimization. Researchers are exploring various synthetic strategies to modify its core structure while retaining or enhancing its desired biological activities.
The synthesis of 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trichlorophenyl moiety efficiently. The nitration step to introduce the –NO₂ group must be performed under controlled conditions to avoid over-nitration or decomposition.
Quality control and analytical characterization are critical aspects of working with compounds like 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm identity and assess purity. These analytical methods ensure that the compound meets the stringent standards required for preclinical and clinical studies.
The future direction of research on 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine is likely to focus on expanding its therapeutic applications through structure-based drug design. By leveraging computational tools and high-throughput screening platforms, scientists aim to identify new derivatives with enhanced potency and selectivity. Additionally, exploring its potential in combination therapies may provide synergistic effects that could improve treatment outcomes for various diseases.
In conclusion, 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine (CAS No.1361657 -59 -1) is a structurally complex heterocyclic compound with significant promise in pharmaceutical research。 Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents, particularly in antimicrobial and anti-inflammatory applications。 As research continues,this compound is expected to play an increasingly important role in addressing unmet medical needs。
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